Cas no 1249391-15-8 (2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine)

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine is a chiral amine derivative featuring a cyclopentyl group and a pyrimidine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for active ingredients. The pyrimidine ring offers hydrogen-bonding capabilities, while the cyclopentyl group contributes to lipophilicity, influencing pharmacokinetic properties. Its structural versatility allows for modifications to enhance selectivity or binding affinity in target interactions. The compound is typically synthesized under controlled conditions to ensure high purity, making it suitable for applications in medicinal chemistry, such as the development of enzyme inhibitors or receptor modulators. Proper handling and storage are recommended to maintain stability.
2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine structure
1249391-15-8 structure
商品名:2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine
CAS番号:1249391-15-8
MF:C11H17N3
メガワット:191.272782087326
CID:5177647

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine
    • 2-Pyrimidinemethanamine, α-(cyclopentylmethyl)-
    • 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine
    • インチ: 1S/C11H17N3/c12-10(8-9-4-1-2-5-9)11-13-6-3-7-14-11/h3,6-7,9-10H,1-2,4-5,8,12H2
    • InChIKey: QRFMJIWTYOQQOK-UHFFFAOYSA-N
    • ほほえんだ: NC(C1N=CC=CN=1)CC1CCCC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 160
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 51.8

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22501-500MG
2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine
1249391-15-8 95%
500MG
¥ 3,418.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22501-100MG
2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine
1249391-15-8 95%
100MG
¥ 1,280.00 2023-03-30
Enamine
EN300-75013-0.5g
2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine
1249391-15-8 95%
0.5g
$1111.0 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22501-1G
2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine
1249391-15-8 95%
1g
¥ 5,121.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22501-10G
2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine
1249391-15-8 95%
10g
¥ 25,608.00 2023-03-30
Enamine
EN300-75013-0.25g
2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine
1249391-15-8 95%
0.25g
$1065.0 2024-05-23
Enamine
EN300-75013-2.5g
2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine
1249391-15-8 95%
2.5g
$2268.0 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1763819-1g
2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine
1249391-15-8 98%
1g
¥10626.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1763819-100mg
2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine
1249391-15-8 98%
100mg
¥2125.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1763819-5g
2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine
1249391-15-8 98%
5g
¥27630.00 2024-08-09

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine 関連文献

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amineに関する追加情報

Introduction to 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine (CAS No. 1249391-15-8) and Its Emerging Applications in Chemical Biology

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine, identified by the chemical identifier CAS No. 1249391-15-8, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a cyclopentyl group linked to a pyrimidin-2-yl moiety via an amine substituent, has garnered attention due to its structural complexity and potential biological activities. The unique combination of these functional groups positions it as a valuable scaffold for the development of novel therapeutic agents.

The cyclopentyl ring, a five-membered saturated hydrocarbon ring, is known for its stability and ability to modulate the pharmacokinetic properties of molecules. Its incorporation into drug candidates can enhance solubility and reduce metabolic clearance, making it an attractive feature for medicinal chemists. On the other hand, the pyrimidin-2-yl group is a heterocyclic aromatic ring that is commonly found in many bioactive compounds, including antiviral, anticancer, and antimicrobial agents. Its presence suggests that 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine may exhibit similar biological activities.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the biological potential of molecules with greater accuracy. The structural features of 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine have been subjected to virtual screening against various protein targets, revealing promising interactions with enzymes and receptors involved in critical biological pathways. These computational studies have highlighted its potential as a lead compound for further optimization.

In vitro studies have begun to explore the pharmacological profile of 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine, focusing on its interactions with target proteins and cellular systems. Preliminary results indicate that this compound exhibits moderate binding affinity to certain enzymes, suggesting its ability to modulate enzymatic activity. Additionally, its interaction with membrane-bound receptors has been investigated, providing insights into its potential mechanism of action.

The synthesis of 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine has been optimized to ensure high yield and purity, making it suitable for further biological evaluation. The synthetic route involves multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications. These steps have been carefully designed to preserve the integrity of the key structural motifs while introducing necessary modifications for biological activity.

One of the most exciting aspects of 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine is its potential in the development of targeted therapies. The structural features of this compound make it an ideal candidate for designing molecules that can selectively interact with specific disease-causing targets. This selectivity is crucial for minimizing side effects and improving patient outcomes. Researchers are exploring its use in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

The integration of machine learning algorithms into drug discovery has accelerated the process of identifying promising candidates like 2-Cyclopentyl-1-(pyrimidin-2-y)ethan-l-am ine. These algorithms can analyze large datasets to predict the biological activity of compounds based on their structural features. By leveraging such technologies, researchers can prioritize compounds for experimental validation, thereby streamlining the drug discovery pipeline.

Future studies on 2-Cyclopentyl-l-(pyrimidin-Z-yI)ethan-l-am ine will focus on expanding its pharmacological profile through additional in vitro and in vivo assays. These studies will provide a more comprehensive understanding of its mechanism of action and potential therapeutic applications. Furthermore, efforts will be made to optimize its pharmacokinetic properties through structure-based drug design principles.

The versatility of cyclopentyl and pyrimidin-z-yI moieties in medicinal chemistry underscores their importance as building blocks for novel drug candidates. The case of 2-Cyclopentyl-l-(pyrimidin-Z-yI)ethan-l-am ine exemplifies how combining these structural elements can yield compounds with significant biological potential. As research in this area continues to progress, we can expect to see more innovative applications of this class of molecules in therapeutic development.

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